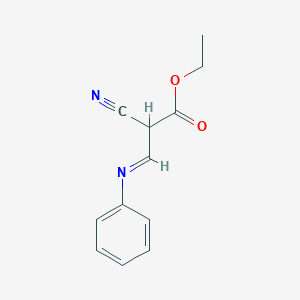
Ethyl(3e)-2-cyano-3-(phenylimino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(3e)-2-cyano-3-(phenylimino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyano group, a phenyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(3e)-2-cyano-3-(phenylimino)propanoate can be synthesized through the reaction of ethyl cyanoacetate with aniline in the presence of a base. The reaction typically involves the following steps:
Formation of the intermediate: Ethyl cyanoacetate reacts with aniline to form an intermediate imine.
Cyclization: The intermediate undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch processing: Reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous processing: Reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions: Ethyl(3e)-2-cyano-3-(phenylimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl(3e)-2-cyano-3-(phenylimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(3e)-2-cyano-3-(phenylimino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester with similar structural features but different reactivity.
Phenylacetonitrile: Contains a cyano group and a phenyl group, similar to Ethyl(3e)-2-cyano-3-(phenylimino)propanoate.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities.
Properties
CAS No. |
6623-51-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-cyano-3-phenyliminopropanoate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)9-14-11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3 |
InChI Key |
JNETWBWHRKUXBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=NC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















